REACTION_SMILES
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[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13](=[O:14])[NH:15][CH:16]([C:17](=[O:18])[OH:19])[CH3:20].[CH2:50]1[O:51][CH2:52][CH2:53][CH2:54]1.[CH3:1][N:2]1[CH2:3][CH2:4][O:5][CH2:6][CH2:7]1.[Cl:21][C:22]([O:23][CH2:24][CH:25]([CH3:26])[CH3:27])=[O:28].[NH2:40][CH:41]([C:42](=[O:43])[O:44][CH2:45][CH3:46])[C:47]([CH3:48])=[O:49].[OH:29][S:30]([c:31]1[cH:32][cH:33][c:34]([CH3:35])[cH:36][cH:37]1)(=[O:38])=[O:39]>>[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13](=[O:14])[NH:15][CH:16]([C:17](=[O:19])[NH:40][CH:41]([C:42](=[O:43])[O:44][CH2:45][CH3:46])[C:47]([CH3:48])=[O:49])[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(NC(=O)OC(C)(C)C)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(N)C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(NC(=O)C(C)NC(=O)OC(C)(C)C)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |